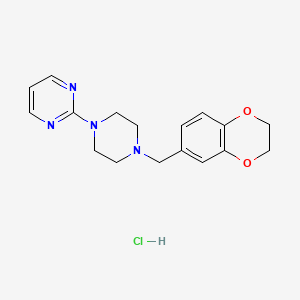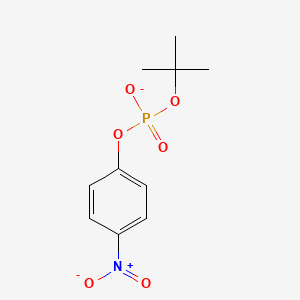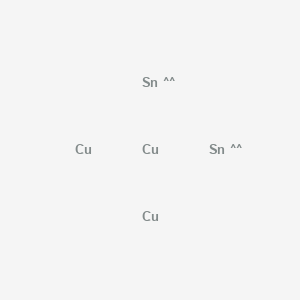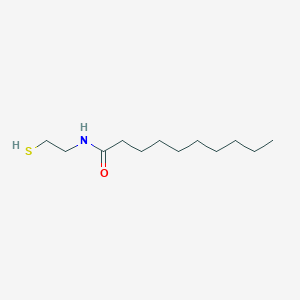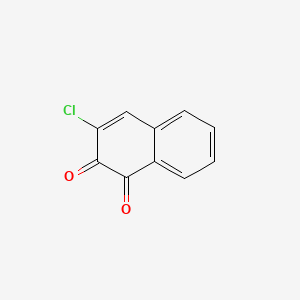
1,2-Naphthalenedione, 3-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthalenedione, 3-chloro-: is a derivative of naphthoquinone, characterized by the presence of a chlorine atom at the third position of the naphthalene ring. This compound is part of the broader class of naphthoquinones, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Naphthalenedione, 3-chloro- can be synthesized through various methods. One common approach involves the chlorination of 1,2-naphthoquinone. This reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1,2-Naphthalenedione, 3-chloro- may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1,2-Naphthalenedione, 3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学研究应用
1,2-Naphthalenedione, 3-chloro- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in the development of antimicrobial and anticancer agents.
Medicine: Research into its potential therapeutic effects includes exploring its role as an inhibitor of specific enzymes or pathways involved in disease processes.
Industry: Its chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Naphthalenedione, 3-chloro- involves its ability to participate in redox reactions. The compound can act as an oxidizing agent, interacting with cellular components and disrupting normal cellular functions. This redox activity is often linked to its biological effects, such as antimicrobial and anticancer properties. The molecular targets and pathways involved may include enzymes and proteins that are sensitive to oxidative stress.
相似化合物的比较
1,2-Naphthoquinone: Lacks the chlorine atom but shares the quinone structure.
1,4-Naphthoquinone: Another isomer with the quinone groups at different positions.
2-Chloro-1,4-naphthoquinone: Similar in structure but with different positioning of the chlorine atom and quinone groups.
Uniqueness: 1,2-Naphthalenedione, 3-chloro- is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
属性
CAS 编号 |
18099-99-5 |
|---|---|
分子式 |
C10H5ClO2 |
分子量 |
192.60 g/mol |
IUPAC 名称 |
3-chloronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5ClO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI 键 |
MEMRDSMVFLMGRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



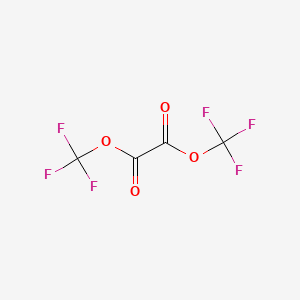
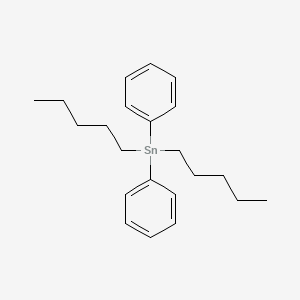
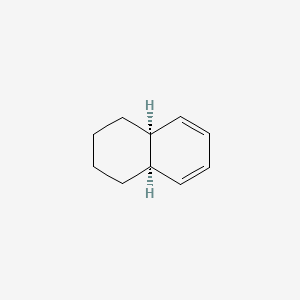

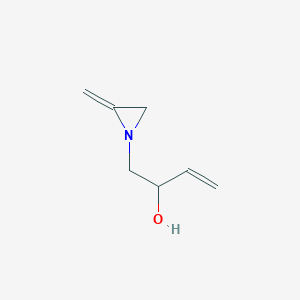
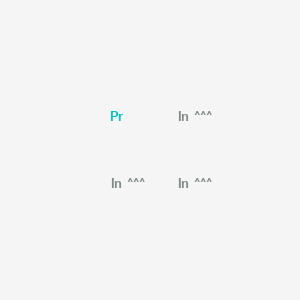
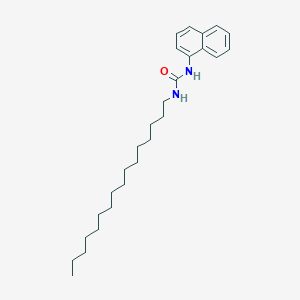
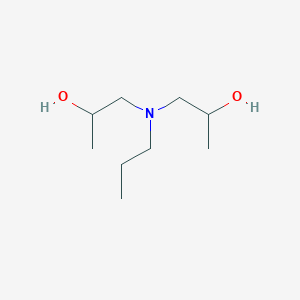
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
